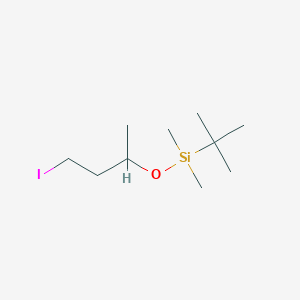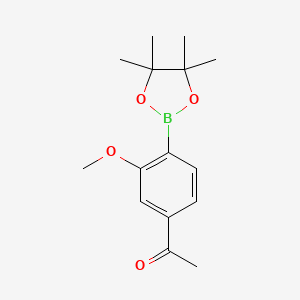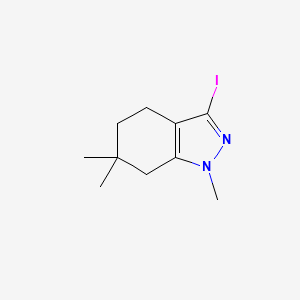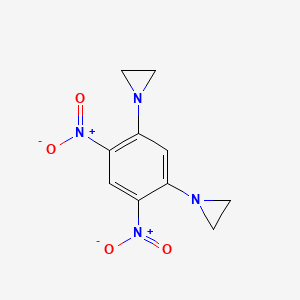
N-(2-((2,5-Dichloropyrimidin-4-YL)amino)phenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with aniline derivatives under specific conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine
- (2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl)dimethylphosphine oxide
Uniqueness
N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H12Cl2N4O2S |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C12H12Cl2N4O2S/c1-18(21(2,19)20)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
RQQYKOWLJDOPAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


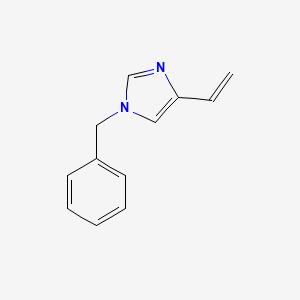
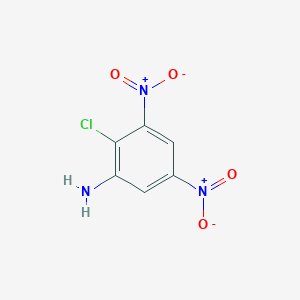
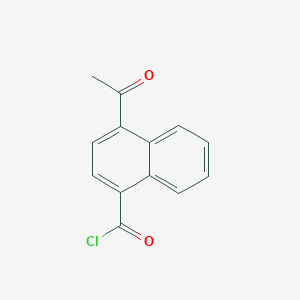
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
